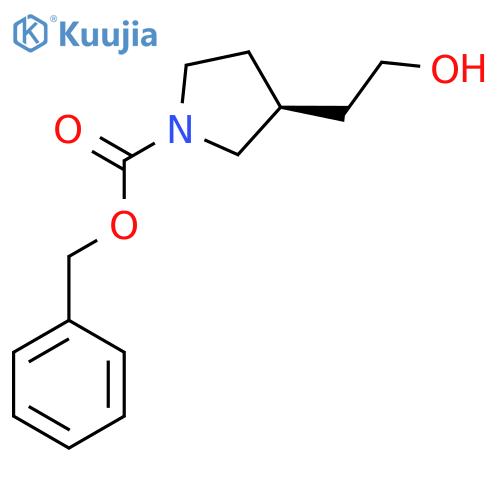

Cas no 1421018-77-0 (benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate)

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate 化学的及び物理的性質

名前と識別子

-

- (S)-benzyl 3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

- AM100110

- benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate

-

- インチ: 1S/C14H19NO3/c16-9-7-12-6-8-15(10-12)14(17)18-11-13-4-2-1-3-5-13/h1-5,12,16H,6-11H2/t12-/m0/s1

- InChIKey: XLFQYNRXWHHTIK-LBPRGKRZSA-N

- ほほえんだ: O(CC1C=CC=CC=1)C(N1CC[C@@H](CCO)C1)=O

計算された属性

- せいみつぶんしりょう: 249.13649347g/mol

- どういたいしつりょう: 249.13649347g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 18

- 回転可能化学結合数: 5

- 複雑さ: 264

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 49.8

- 疎水性パラメータ計算基準値(XlogP): 1.7

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-12719002-2.5g |

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

1421018-77-0 | 2.5g |

$2379.0 | 2023-05-25 | ||

| Enamine | EN300-12719002-5.0g |

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

1421018-77-0 | 5g |

$3520.0 | 2023-05-25 | ||

| Enamine | EN300-12719002-0.5g |

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

1421018-77-0 | 0.5g |

$1165.0 | 2023-05-25 | ||

| Enamine | EN300-12719002-0.25g |

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

1421018-77-0 | 0.25g |

$1117.0 | 2023-05-25 | ||

| Enamine | EN300-12719002-1.0g |

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

1421018-77-0 | 1g |

$1214.0 | 2023-05-25 | ||

| Enamine | EN300-12719002-0.05g |

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

1421018-77-0 | 0.05g |

$1020.0 | 2023-05-25 | ||

| Enamine | EN300-12719002-0.1g |

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

1421018-77-0 | 0.1g |

$1068.0 | 2023-05-25 | ||

| Enamine | EN300-12719002-10000mg |

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

1421018-77-0 | 10000mg |

$3929.0 | 2023-10-02 | ||

| Enamine | EN300-12719002-1000mg |

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

1421018-77-0 | 1000mg |

$914.0 | 2023-10-02 | ||

| Enamine | EN300-12719002-100mg |

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate |

1421018-77-0 | 100mg |

$804.0 | 2023-10-02 |

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate 関連文献

-

Gayan A. Appuhamillage,John C. Reagan,Sina Khorsandi,Joshua R. Davidson,Ronald A. Smaldone Polym. Chem., 2017,8, 2087-2092

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Hongyang Liu,Peichao Zou,Hengqiang Ye,Huolin L. Xin,Kui Du J. Mater. Chem. A, 2021,9, 25513-25521

-

Soheila Khajeh Dangolani,Farhad Panahi,Maryam Nourisefat,Ali Khalafi-Nezhad RSC Adv., 2016,6, 92316-92324

-

Kerstin Eckert,Laurence Rongy,Anne De Wit Phys. Chem. Chem. Phys., 2012,14, 7337-7345

-

Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141

-

8. A cancer cell-specific two-photon fluorescent probe for imaging hydrogen sulfide in living cells†Xuezhen Song,Baoli Dong,Xiuqi Kong,Chao Wang,Nan Zhang,Weiying Lin RSC Adv., 2017,7, 15817-15822

-

Jianan Gu,Yue Gu,Shubin Yang Chem. Commun., 2017,53, 12642-12645

-

Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326

Related Articles

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylateに関する追加情報

Benzyl (3S)-3-(2-Hydroxyethyl)pyrrolidine-1-Carboxylate: A Comprehensive Overview

The compound with CAS No. 1421018-77-0, known as benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate, is a significant molecule in the field of organic chemistry and pharmaceutical research. This compound has garnered attention due to its unique structural properties and potential applications in drug development and related industries. In this article, we will delve into the structure, synthesis, properties, and recent advancements associated with this compound.

Benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate is a chiral molecule characterized by its pyrrolidine ring system, which is a five-membered nitrogen-containing ring. The stereochemistry at the 3rd position of the pyrrolidine ring is of particular interest, as it imparts specific pharmacological properties to the compound. The presence of a hydroxyethyl group at this position introduces hydrophilic characteristics, while the benzyl group attached to the carboxylate moiety adds lipophilic properties, making this compound amphiprotic in nature.

Recent studies have highlighted the importance of chiral pyrrolidine derivatives in medicinal chemistry. For instance, researchers have explored the role of benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate as a potential precursor for bioactive molecules. Its ability to form hydrogen bonds due to the hydroxyl group and its capacity to interact with lipid membranes due to the benzyl group make it an ideal candidate for drug delivery systems and enzyme inhibitors.

The synthesis of this compound involves a multi-step process that typically begins with the preparation of pyrrolidine derivatives. One common approach is the asymmetric synthesis of the pyrrolidine ring using organocatalysts or enzymatic methods to achieve high enantiomeric excess. The subsequent introduction of the hydroxyethyl group and benzyl substituent requires precise control over reaction conditions to ensure optimal yields and stereochemical integrity.

In terms of applications, benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate has shown promise in various therapeutic areas. For example, it has been investigated as a component in peptide-based drugs due to its ability to enhance bioavailability and stability. Additionally, its role in catalytic processes has been explored, particularly in asymmetric catalysis where its chiral center plays a crucial role in inducing selectivity.

Recent advancements in computational chemistry have further enhanced our understanding of this compound's behavior at the molecular level. Molecular dynamics simulations have provided insights into its conformational flexibility and interactions with biological targets, aiding in the design of more effective drug candidates. Furthermore, spectroscopic techniques such as NMR and mass spectrometry have been instrumental in confirming its structure and purity.

In conclusion, benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate represents a valuable molecule with diverse applications across multiple disciplines. Its unique combination of structural features and chiral properties positions it as a key player in contemporary chemical research. As ongoing studies continue to uncover new potentials for this compound, its significance in both academic and industrial settings is expected to grow further.

1421018-77-0 (benzyl (3S)-3-(2-hydroxyethyl)pyrrolidine-1-carboxylate) 関連製品

- 86792-81-6(Benzo[b]thiophene, 5-bromo-3-(methylthio)-)

- 1340553-86-7(1-(4-methylcyclohexyl)azetidin-3-amine)

- 441774-57-8(1-(prop-2-en-1-yl)cyclopentylmethanol)

- 1695329-31-7(5-tert-Butyl 2-Methyl 4H,5H,6H,7H-1,3thiazolo4,5-cpyridine-2,5-dicarboxylate)

- 946700-69-2(N-(2-methylphenyl)-2-(piperazin-1-yl)acetamide)

- 406213-76-1(Azido-PEG6-C2-Boc)

- 1220038-92-5(2-{2-(3,5-Difluorobenzyl)oxyethyl}piperidinehydrochloride)

- 1427379-66-5(2-{1-[(tert-butoxy)carbonyl]piperidin-3-yl}-2-ethylbutanoic acid)

- 917918-86-6(5-Fluoro-4-methyl-3-nitropyridin-2-amine)

- 171178-37-3(7-Fluoropyrido[4,3-d]pyrimidin-4(1H)-one)